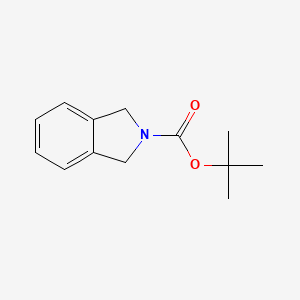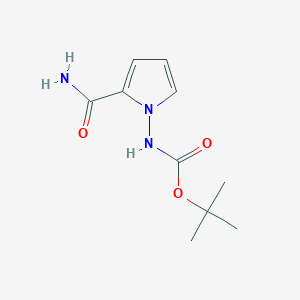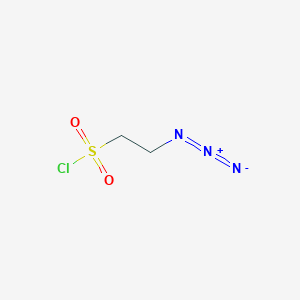
3-(Chlormethyl)-1-(2,4-Difluorphenyl)-1H-pyrazol
Übersicht
Beschreibung
“3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a chloromethyl group at the 3rd position and a 2,4-difluorophenyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The chloromethyl group would be attached to one carbon of the pyrazole ring, and the 2,4-difluorophenyl group would be attached to another carbon .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the phenyl ring, the electron-donating methyl group, and the presence of the pyrazole ring. Fluorine atoms are highly electronegative, which could make the compound susceptible to nucleophilic attack .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative fluorine atoms could increase its polarity, potentially affecting its solubility and boiling point .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
3-(Chlormethyl)-1-(2,4-Difluorphenyl)-1H-pyrazol: ist eine Verbindung von Interesse in der medizinischen Chemie aufgrund ihres Potenzials als Baustein für pharmakologisch aktive Moleküle. Seine Difluormethylgruppe kann entscheidend für die Entwicklung neuer Therapeutika sein, da Fluoratome die biologische Aktivität und metabolische Stabilität von Pharmazeutika deutlich verändern können .
Landwirtschaft
In der Landwirtschaft könnte diese Verbindung bei der Synthese neuer Agrochemikalien eingesetzt werden. Das Vorhandensein des Difluorphenyl-Moleküls könnte zur Entwicklung von Pestiziden oder Herbiziden mit erhöhter Wirksamkeit und Selektivität beitragen, was möglicherweise zu sichereren und gezielteren Anwendungen im Pflanzenschutz führt .
Materialwissenschaften
Die einzigartige Struktur von This compound macht es zu einem Kandidaten für die Synthese von fortschrittlichen Materialien. So könnte seine Einarbeitung in Polymere zu Materialien mit verbesserter thermischer Stabilität und chemischer Beständigkeit führen. Darüber hinaus ist seine Anwendung in der Entwicklung von elektrophosphoreszierenden Materialien für die OLED-Technologie ein vielversprechender Forschungsbereich .
Umweltwissenschaften
Die Rolle dieser Verbindung in der Umweltwissenschaft könnte beträchtlich sein, insbesondere bei der Entwicklung von Sensoren und Indikatoren für die Umweltüberwachung. Ihre chemische Reaktivität mit verschiedenen Umweltverschmutzern könnte genutzt werden, um gefährliche Stoffe in Ökosystemen zu detektieren und zu quantifizieren .
Analytische Chemie
In der analytischen Chemie könnte This compound als Reagenz oder Vorläufer für die Synthese von analytischen Standards verwendet werden. Diese Standards sind unerlässlich für die Kalibrierung von Instrumenten und die Validierung von analytischen Methoden, um genaue und zuverlässige Messungen zu gewährleisten .
Biochemie
Schließlich könnte die Verbindung in der Biochemie auf ihre Wechselwirkungen mit biologischen Makromolekülen untersucht werden. Das Verständnis dieser Wechselwirkungen kann zu Erkenntnissen über Enzymmechanismen, Rezeptor-Ligand-Bindung und die Gestaltung bioaktiver Verbindungen für therapeutische Zwecke führen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-(2,4-difluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-2-1-7(12)5-9(10)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXWYJYSFWQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)


![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)





![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)


![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)
